1(2H)-Isoquinolinone, 4-bromo-7-methyl-

Catalog No.
S15874229
CAS No.
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(2H)-Isoquinolinone, 4-bromo-7-methyl-

Product Name

1(2H)-Isoquinolinone, 4-bromo-7-methyl-

IUPAC Name

4-bromo-7-methyl-2H-isoquinolin-1-one

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13)

InChI Key

HAGSFEROIBJHAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CNC2=O)Br

1(2H)-Isoquinolinone, 4-bromo-7-methyl- is a chemical compound belonging to the isoquinolinone family, characterized by the presence of a bromine atom at the fourth position and a methyl group at the seventh position of the isoquinolinone structure. Its molecular formula is C9H8BrNOC_9H_8BrNO with a molecular weight of approximately 226.07 g/mol. The compound exhibits a density of about 1.6 g/cm³ and has a boiling point around 438.4 °C at 760 mmHg .

The structural formula can be represented as follows:

Structural Formula C9H8BrNO\text{Structural Formula }C_9H_8BrNO

This compound has shown significant biological activities, including potential anticancer properties. It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism in the liver . Additionally, it has been studied for its effects on various biological pathways, indicating its potential as a therapeutic agent in medicinal chemistry .

The synthesis of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available isoquinoline derivatives.
  • Bromination: A bromination reaction introduces the bromine atom at the fourth position.
  • Methylation: Methylation can be achieved through alkylation reactions to add the methyl group at the seventh position.
  • Cyclization: The final cyclization step forms the isoquinolinone structure.

Various synthetic routes have been documented in patents and scientific literature, highlighting different methodologies tailored to optimize yield and purity .

The applications of 1(2H)-Isoquinolinone, 4-bromo-7-methyl- span across several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and other diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis and medicinal chemistry.
  • Material Science: The compound's unique properties may find applications in developing novel materials or coatings .

Interaction studies involving this compound have focused on its binding affinity with various biological targets. Notably, it has been investigated for its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions helps in predicting its pharmacokinetics and potential drug-drug interactions .

Several compounds share structural similarities with 1(2H)-Isoquinolinone, 4-bromo-7-methyl-. Here are some notable examples:

Compound NameCAS NumberSimilarity
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one724422-42-80.95
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one1109230-25-20.93
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one147497-32-30.92
3-(4-Bromophenyl)-1H-pyrrole-2,5-dione21724-96-90.92
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one943751-93-70.86

These compounds exhibit varying degrees of similarity based on their structural features but differ in their biological activities and applications. The uniqueness of 1(2H)-Isoquinolinone, 4-bromo-7-methyl-, lies in its specific substitution pattern that influences its pharmacological properties .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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